2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone

α-Haloacetophenone Nucleophilic Substitution Structure-Activity Relationship

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is a uniquely substituted α-bromoacetophenone building block for heterocyclic synthesis and chemical biology. Its 2-bromo-5-chlorophenyl moiety enhances reactivity and selectivity in creating thiazoles, oxazoles, and imidazoles, distinct from generic α-bromoketones. Ideal for PTP1B inhibitor studies. Specify CAS 1260857-12-2 for consistent synthetic outcomes.

Molecular Formula C8H5Br2ClO
Molecular Weight 312.38 g/mol
Cat. No. B8005708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone
Molecular FormulaC8H5Br2ClO
Molecular Weight312.38 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)CBr)Br
InChIInChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2
InChIKeyQYCKDSADJBHHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone: A Structurally Defined α-Bromoketone for Targeted Organic Synthesis and Enzyme Inhibition Studies


2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone (CAS: 1260857-12-2) is a di-halogenated α-bromoketone featuring a 2-bromo-5-chlorophenyl moiety and an α-bromine substituent . This compound, with a molecular weight of approximately 312.38 g/mol and the formula C8H5Br2ClO, is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic systems, due to the enhanced reactivity conferred by its multiple halogen substituents . Its classification as an α-bromoacetophenone derivative places it within a class of compounds known for their versatile roles as electrophilic building blocks in medicinal chemistry and chemical biology [1]. The unique substitution pattern differentiates it from simpler analogs and provides distinct reactivity profiles and potential biological activities, making it a compound of interest for scientific procurement and research applications .

Beyond Simple α-Bromoketones: Why 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone Offers Distinct Reactivity and Binding Advantages


The practice of substituting one α-bromoketone for another based solely on class is scientifically unsound due to the profound impact of aromatic substitution patterns on both chemical reactivity and biological target engagement. Generic substitution fails because the 2-bromo-5-chlorophenyl moiety in this compound introduces unique steric and electronic properties that modulate electrophilicity, dictate regioselectivity in heterocycle formation, and influence binding affinity to enzyme active sites . In contrast to mono-halogenated or differently substituted analogs, the specific arrangement of bromine and chlorine atoms on the phenyl ring can alter reaction rates, product distributions, and the strength of key non-covalent interactions such as halogen bonding and π-stacking [1]. Therefore, direct substitution with a generic α-bromoketone cannot guarantee comparable synthetic outcomes or biological profiles, underscoring the necessity for a detailed, quantitative comparison as provided in the evidence below .

Quantitative Evidence for 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone: A Comparative Analysis of Reactivity and Biological Activity Against Key Analogs


Reactivity Advantage of α-Bromine over α-Chlorine in Acetophenone Derivatives for Nucleophilic Substitution

As an α-bromoketone, 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is expected to exhibit superior reactivity in nucleophilic substitution reactions compared to its α-chloro analog, based on established class-level structure-activity relationships. In a direct comparative study of α-haloacetophenone derivatives, the bromides demonstrated significantly higher potency as enzyme inhibitors than the corresponding chlorides, a trend that can be extrapolated to their relative reactivity with nucleophiles [1]. This increased reactivity is attributed to the lower carbon-bromine bond dissociation energy, making the compound a more efficient electrophile in synthetic transformations and biological contexts [1].

α-Haloacetophenone Nucleophilic Substitution Structure-Activity Relationship

Impact of Aromatic Halogenation Pattern on Biological Activity: The 2-Bromo-5-chlorophenyl Motif

The specific 2-bromo-5-chlorophenyl substitution pattern of this compound is hypothesized to confer distinct biological properties compared to analogs with different halogenation patterns. While direct quantitative data for this specific compound is limited, structure-activity relationship (SAR) studies on related α-haloacetophenones demonstrate that the phenyl ring is remarkably tolerant to modifications, suggesting that the unique di-halogenated substitution can be exploited to modulate target engagement and selectivity without significant loss of activity [1]. The presence of both bromine and chlorine atoms at specific positions is likely to influence halogen bonding and hydrophobic interactions, thereby fine-tuning binding affinity and selectivity for biological targets like PTP1B [1].

Halogen Bonding Enzyme Inhibition PTP1B

Potential for Enhanced Synthetic Versatility: A Direct Comparison with its Precursor 1-(2-Bromo-5-chlorophenyl)ethanone

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone (CAS: 1260857-12-2) offers a significant synthetic advantage over its direct precursor, 1-(2-bromo-5-chlorophenyl)ethanone (CAS: 935-99-9), due to the presence of an additional α-bromine atom. This structural difference transforms the molecule from a simple ketone into a potent α-haloketone electrophile . The α-bromine serves as a reactive handle for nucleophilic substitution, enabling the facile synthesis of a wide range of heterocyclic compounds like thiazoles, imidazoles, and oxazoles, which are common motifs in pharmaceuticals and agrochemicals . In contrast, the precursor 1-(2-bromo-5-chlorophenyl)ethanone lacks this reactive α-site, limiting its direct utility in such transformations without prior functionalization .

Organic Synthesis Building Block Electrophilic Reactivity

High-Impact Research and Industrial Applications for 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone


Medicinal Chemistry: Building Block for Heterocyclic Compound Libraries

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is an ideal building block for the synthesis of diverse heterocyclic compound libraries, including thiazoles, oxazoles, and imidazoles. Its α-bromoketone functionality allows for facile reaction with a variety of nucleophiles, such as thioureas, amidines, and amines, to generate complex molecules of pharmaceutical interest [1]. This application is directly supported by its enhanced reactivity compared to non-α-halogenated precursors .

Chemical Biology: Tool Compound for Enzyme Inhibition Studies

As a member of the α-haloacetophenone class, this compound can serve as a valuable tool in chemical biology for investigating enzyme function, particularly for protein tyrosine phosphatases (PTPs) like PTP1B [1]. The compound's α-bromoketone group can act as an electrophilic warhead to covalently modify active site cysteine residues, while the unique aromatic substitution pattern may confer a degree of selectivity . This scenario is supported by class-level evidence demonstrating that α-bromoacetophenones are potent PTP inhibitors [1].

Organic Synthesis: Precursor for Advanced Intermediates and Fine Chemicals

This compound is a key intermediate for the preparation of advanced building blocks and fine chemicals. Its α-bromine atom is a versatile handle for various transformations, including nucleophilic substitution, reduction, and cross-coupling reactions, enabling access to a wide array of functionalized aromatic compounds [1]. This application is distinct from the use of its non-α-brominated precursor, 1-(2-bromo-5-chlorophenyl)ethanone, which cannot directly participate in these reactions .

Agrochemical Research: Synthesis of Novel Pesticides and Herbicides

The reactivity profile of 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone makes it a valuable starting material for the discovery and development of new agrochemicals. Its ability to form diverse heterocyclic structures is directly applicable to the synthesis of compounds with potential herbicidal, fungicidal, or insecticidal activities [1]. The unique halogenation pattern may contribute to favorable properties such as improved bioavailability or target-site specificity in plant or pest organisms .

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